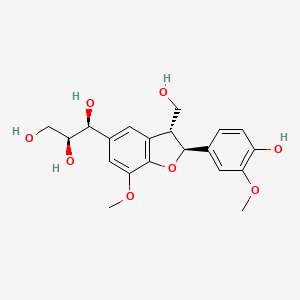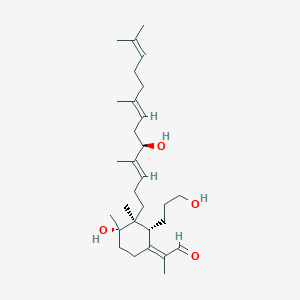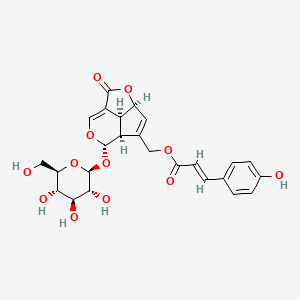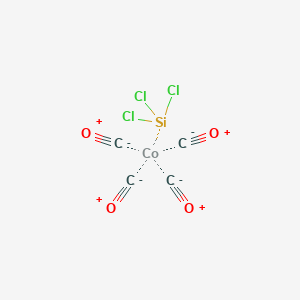
Trichlorosilylcobalt tetracarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichlorosilylcobalt tetracarbonyl(cas 14239-21-5) is used to produce highly dispersed CoSi nanoparticles on a silica support at atmospheric pressure and moderate temperature.
Applications De Recherche Scientifique
Catalytic Applications in Polymerization Trichlorosilylcobalt tetracarbonyl is closely related to other cobalt tetracarbonyl complexes, which have been utilized in the field of catalysis. For instance, phenoxyacetylcobalt tetracarbonyl has shown effectiveness as a catalyst in the copolymerization of imines and carbon monoxide, leading to the production of polypeptides. This process is characterized by high molecular weights and narrow molecular weight distributions of the polypeptides produced. The structures of the resulting polypeptides have been thoroughly characterized, providing insights into the molecular mechanisms underlying the polymerization process (Zhang Yongp, 2014).
Formation of Ion Pairs in Non-Polar Solvents Research has also focused on the interaction of silylcobalt tetracarbonyls with amines in non-polar solvents, forming silylammonium tetracarbonylcobaltate contact ion pairs. This study, characterized by IR and multinuclear magnetic resonance spectroscopy, sheds light on the properties of these compounds in both solution and solid-state, contributing to a deeper understanding of their chemical behavior and potential applications (A. Sisák & G. Szalontai, 2006).
Nanorod Catalysis While not directly involving this compound, studies on related cobalt compounds, such as tricobalt tetraoxide nanorods, have demonstrated significant catalytic activity, particularly in the low-temperature oxidation of CO. These nanorods catalyze the oxidation process at temperatures as low as -77°C and remain stable in moist environments, offering promising avenues for air purification and automotive emission control (Xiaowei Xie et al., 2009).
Electrochemical Sensing Performance Further research into cobalt compounds includes the hydrothermal synthesis of urchin-like Co3O4 nanostructures, which have demonstrated potential in electrochemical sensing, particularly for the detection of hydrogen peroxide. The synthesized nanostructures exhibit a large dynamic range and a low detection limit, making them candidates for analyte detection sensors (Sami Barkaoui et al., 2015).
Propriétés
Numéro CAS |
14239-21-5 |
|---|---|
Formule moléculaire |
C4Cl3CoO4Si |
Synonymes |
Silane, trichloro-, cobalt complex |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


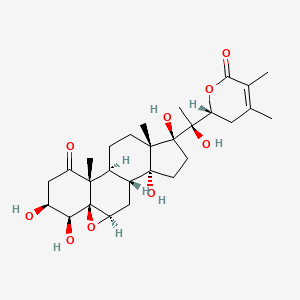

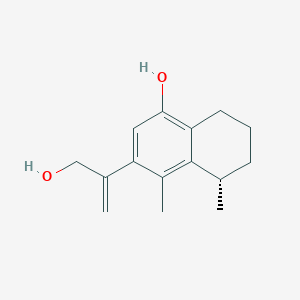

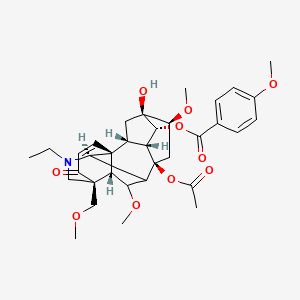
![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1164414.png)

